1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene
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Overview
Description
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, bromomethyl, and chloro groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by further functionalization to introduce the bromomethyl and chloro groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoquinone derivatives or reduction to yield dehalogenated products.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and complex aromatic compounds.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the benzyloxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include electrophilic aromatic substitution, nucleophilic substitution, and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-bromo-4-chlorobenzene
- 1-(Benzyloxy)-3-chloro-2-(chloromethyl)-4-bromobenzene
- 1-(Benzyloxy)-3-bromo-4-chlorobenzene
Uniqueness
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and chloro groups on the benzene ring allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C14H11Br2ClO |
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Molecular Weight |
390.50 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)-1-chloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11Br2ClO/c15-8-11-13(7-6-12(17)14(11)16)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
KTPXNBYMATUWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)Br)CBr |
Origin of Product |
United States |
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